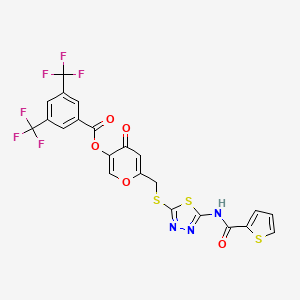

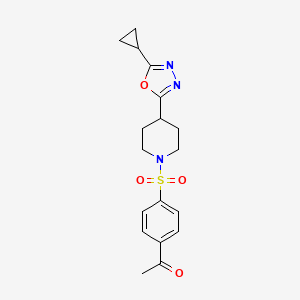

![molecular formula C21H17Cl2N5O2 B2647783 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide CAS No. 922026-87-7](/img/structure/B2647783.png)

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a pyrazolo[3,4-d]pyrimidine ring, and a dichlorobenzamide group. These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR, LCMS, and FT-IR spectral techniques . These techniques provide information about the types of atoms in the molecule, their connectivity, and the overall 3D shape of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the pyrazolo[3,4-d]pyrimidine ring might undergo reactions with electrophiles or nucleophiles, and the dichlorobenzamide group could participate in reactions involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents, and the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Biological Evaluation

Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidine derivatives exhibited cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, along with 5-lipoxygenase inhibition activities. The synthesis involved condensation reactions leading to the formation of various derivatives, demonstrating the compound's potential in anticancer and anti-inflammatory research (Rahmouni et al., 2016).

Insecticidal and Antimicrobial Potential : Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiative cyclocondensation showed notable insecticidal and antibacterial properties. This study underscores the utility of pyrazolopyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor Agent Analogues : Pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent were synthesized, with a focus on modifying the molecular structure to enhance cell growth inhibitory activity. This research highlights the therapeutic potential of structural analogues in cancer treatment (Taylor & Patel, 1992).

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Synthesis of pyrazolo[1,5-a]pyrimidines aimed to explore their antiinflammatory properties, finding certain derivatives showed high activity and a better therapeutic index than some existing NSAIDs, without ulcerogenic activity, indicating their potential as safer anti-inflammatory drugs (Auzzi et al., 1983).

Antibacterial Agents : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized, demonstrating significant antibacterial activity. This underscores the compound's utility in the development of new antibacterial agents (Azab et al., 2013).

Safety And Hazards

properties

IUPAC Name |

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N5O2/c22-15-6-7-18(23)16(10-15)20(29)24-8-9-28-19-17(11-26-28)21(30)27(13-25-19)12-14-4-2-1-3-5-14/h1-7,10-11,13H,8-9,12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHSGZEZUJMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2647705.png)

![3-amino-N-(4-fluorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647707.png)

![[(1-Prop-2-ynylbenzimidazol-2-yl)methoxy]naphthalene](/img/structure/B2647712.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)

![4-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2647719.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2647720.png)